1-(2-methoxyphenyl)-1H-tetrazole

Vue d'ensemble

Description

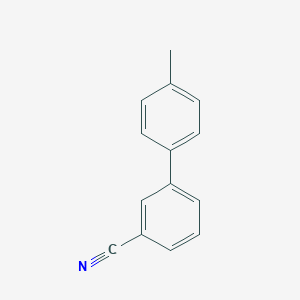

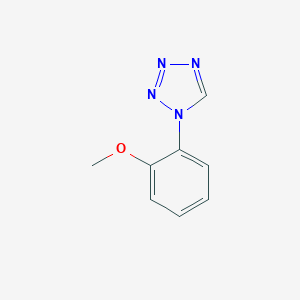

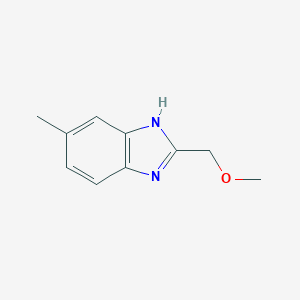

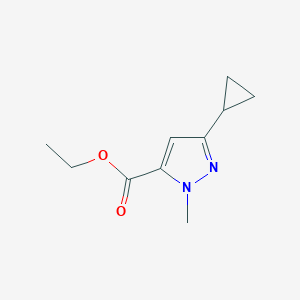

“1-(2-methoxyphenyl)-1H-tetrazole” is a compound that contains a tetrazole group and a methoxyphenyl group. Tetrazoles are a class of compounds that contain a five-membered ring made up of four nitrogen atoms and one carbon atom. The methoxyphenyl group consists of a phenyl ring (a ring of six carbon atoms, typical of aromatic compounds) with a methoxy group (-O-CH3) attached.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-methoxyphenyl derivative with a compound that can introduce the tetrazole group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole ring and the aromatic phenyl ring. The methoxy group on the phenyl ring is an electron-donating group, which could influence the reactivity of the compound.Chemical Reactions Analysis

Tetrazoles are known to participate in various chemical reactions, often serving as a bioisostere for the carboxylic acid functional group. The methoxyphenyl group could also influence the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact structure, purity, and the conditions under which it’s stored.Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

- The study of substituted tetrazolones, including 1-(3-methoxyphenyl)-1H-tetrazol-5(4H)-one and 1-(4-methoxyphenyl)-1H-tetrazol-5(4H)-one, reveals insights into molecular interactions and crystal structures. These compounds form dimers through hydrogen bonds, with weak electrostatic interactions playing a role in their molecular packing. Such understanding aids in the comprehension of electron delocalization in heterocyclic rings (Rayat, Alawode, & Desper, 2009).

Molecular and Crystal Structures in Complexes

- Research on 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with cadmium(II) provides valuable data on molecular and crystal structures. These studies are crucial for understanding the nonplanar nature of such compounds and their interactions in crystal form, such as hydrogen bonding and chain structures in complexes (Askerov et al., 2019).

Thermal Decomposition and Synthesis

- Tetrazole compounds, including 1-(4-methoxyphenyl)-1H-tetrazole, have been synthesized and analyzed for their thermal decomposition properties. Studies include thermogravimetry and differential thermal analysis, helping to understand the thermal stability and decomposition products of these compounds (Yılmaz et al., 2015).

Synthesis and Resolution of Chiral Tetrazoles

- Synthesis of aryloxy tetrazoles with axial chirality, including 5-(1-(2-methoxynaphthalen-1-yl)naphthalen-2-yloxy)-1H-tetrazole, has been achieved. Partial resolution of these chiral compounds offers insights into the synthesis of enantiomerically enriched materials, important for pharmaceutical and material science applications (Dabbagh, Chermahini, & Teimouri, 2006).

Catalytic Applications in Organic Reactions

- 1-(2-Iodophenyl)-1H-tetrazole has been used as a ligand in Pd(II) catalyzed Heck reactions, illustrating the potential of tetrazoles in facilitating important organic transformations (Gupta, Song, & Oh, 2004).

Photochemical Studies

- The photochemistry of matrix-isolated 5-methoxy-1-phenyl-1H-tetrazole has been investigated, shedding light on molecular structures, vibrational spectra, and photodecomposition pathways. This is significant for understanding the photochemical behavior of these compounds (Gómez-Zavaglia et al., 2006).

Multicomponent Reactions for Tetrazoles Synthesis

- Tetrazoles, including those with 1H- or 2H-substituents, have been studied for their synthesis via multicomponent reactions. This approach is valuable for the development of novel tetrazole scaffolds, important in medicinal chemistry and drug design (Neochoritis, Zhao, & Dömling, 2019).

Docking Studies and Crystal Structure Analysis

- Docking studies and crystal structure analysis of tetrazole derivatives, including 4-{5-(4-methoxyphenyl)-1H-tetrazol-1-yl}benzenesulfonamide, provide insights into their potential as enzyme inhibitors and their interactions in biological systems (Al-Hourani et al., 2015).

Safety And Hazards

As with any chemical compound, handling “1-(2-methoxyphenyl)-1H-tetrazole” would require appropriate safety precautions. However, without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound.

Orientations Futures

The study of “1-(2-methoxyphenyl)-1H-tetrazole” could potentially contribute to various fields, depending on its physical, chemical, and biological properties. It could be of interest in medicinal chemistry, materials science, or other areas of research.

Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, experimental data and peer-reviewed research would be necessary. If you have a specific context or application in mind for this compound, I might be able to provide more targeted information.

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-13-8-5-3-2-4-7(8)12-6-9-10-11-12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDVZJJLXFRNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469469 | |

| Record name | 1-(2-methoxyphenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyphenyl)-1H-tetrazole | |

CAS RN |

99584-32-4 | |

| Record name | 1-(2-methoxyphenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)

![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)